molecular formula C27H23N3O4S B2415260 2-(3-(4-methoxyphenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 1005266-96-5

2-(3-(4-methoxyphenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B2415260
CAS No.: 1005266-96-5
M. Wt: 485.56
InChI Key: GRHRDDLVMYFUJB-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-33-18-13-11-16(12-14-18)23-22-24(34-30(23)17-7-3-2-4-8-17)26(32)29(25(22)31)27-20(15-28)19-9-5-6-10-21(19)35-27/h2-4,7-8,11-14,22-24H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHRDDLVMYFUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C5=C(S4)CCCC5)C#N)ON2C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-methoxyphenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N2O5SC_{24}H_{26}N_{2}O_{5}S, with a molecular weight of approximately 454.54 g/mol. The compound features multiple functional groups, including a methoxyphenyl moiety and a carbonitrile group, which are known to influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes or pathways associated with tumor growth and metastasis.

Case Study: P-glycoprotein Inhibition

A study highlighted the importance of P-glycoprotein (P-gp) in mediating drug resistance in cancer cells. Compounds that selectively inhibit P-gp can enhance the efficacy of chemotherapeutic agents. The compound may exhibit similar properties due to its structural analogies with known P-gp inhibitors.

CompoundIC50 (µM)MDR1 Selectivity
Compound A7.14.3
Compound B14.21.4
Target Compound >50 n/a

Anti-inflammatory Activity

The compound may also demonstrate anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Inhibition Data

Research has shown that related compounds exhibit varying degrees of COX-I and COX-II inhibition:

CompoundCOX-II IC50 (µM)Selectivity Index
Celecoxib0.789.51
PYZ160.5210.73
Target Compound 0.52−22.25 n/a

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. The presence of aromatic rings and electron-withdrawing groups enhances its binding affinity to these targets.

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